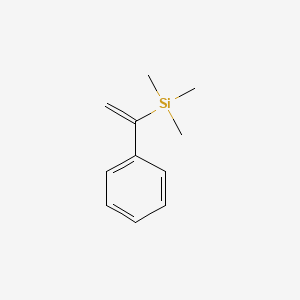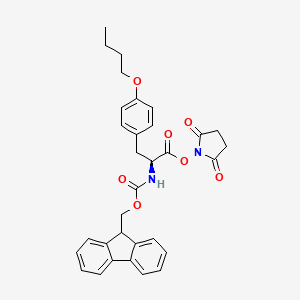
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester is a compound commonly used in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is often utilized as a protecting group in solid-phase peptide synthesis. The compound is known for its stability under acidic conditions and its ability to be removed under mild basic conditions, making it a valuable tool in the synthesis of complex peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester typically involves the reaction of N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester undergoes several types of reactions, including:
Deprotection: Removal of the fluorenylmethyloxycarbonyl group under basic conditions.
Coupling: Reaction with amino groups to form peptide bonds.
Hydrolysis: Reaction with water to form the corresponding acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide at room temperature.
Coupling: Dicyclohexylcarbodiimide and N-hydroxysuccinimide in dichloromethane.
Hydrolysis: Water or aqueous buffer solutions.
Major Products Formed
Deprotection: N-alpha-(tert-butyl)-L-tyrosine and fluorenylmethanol.
Coupling: Peptides with N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine as a residue.
Hydrolysis: N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine and N-hydroxysuccinimide.
Wissenschaftliche Forschungsanwendungen
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications.
Wirkmechanismus
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of tyrosine during the synthesis process, preventing unwanted side reactions. The protecting group can be removed under mild basic conditions, allowing for the selective deprotection and subsequent coupling of amino acids to form peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-valine succinimidyl ester
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine succinimidyl ester
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glycine succinimidyl ester
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester is unique due to its specific structure, which includes a tert-butyl group on the tyrosine residue. This provides additional stability and protection during peptide synthesis, making it particularly useful for synthesizing peptides with sensitive or reactive side chains .
Eigenschaften
Molekularformel |
C32H32N2O7 |
|---|---|
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-butoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C32H32N2O7/c1-2-3-18-39-22-14-12-21(13-15-22)19-28(31(37)41-34-29(35)16-17-30(34)36)33-32(38)40-20-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27-28H,2-3,16-20H2,1H3,(H,33,38)/t28-/m0/s1 |
InChI-Schlüssel |
UKTLGTYFLJWNLA-NDEPHWFRSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4b,5,9b,10-Tetrahydroindeno[2,1-a]indene](/img/structure/B13813546.png)
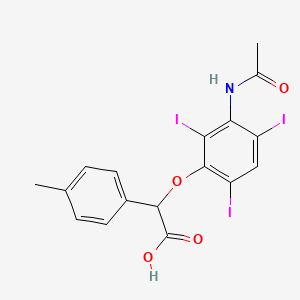
![2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13813549.png)
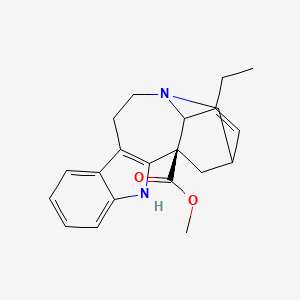
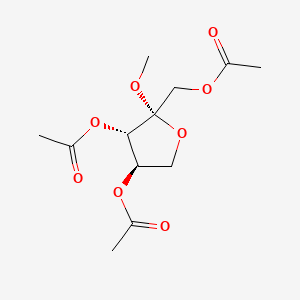
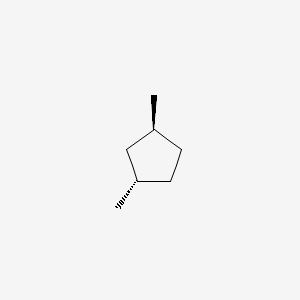
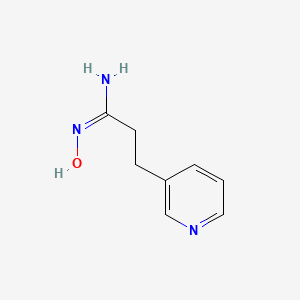
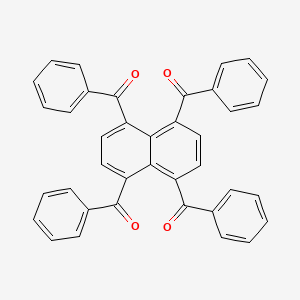
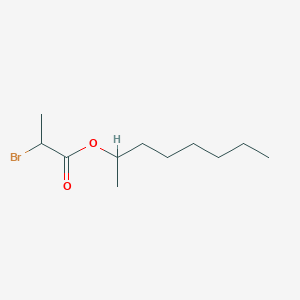

![1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine](/img/structure/B13813617.png)
